![molecular formula C18H19FN6 B14201594 N~2~,N~4~-Bis[4-(aminomethyl)phenyl]-5-fluoropyrimidine-2,4-diamine CAS No. 844434-91-9](/img/structure/B14201594.png)
N~2~,N~4~-Bis[4-(aminomethyl)phenyl]-5-fluoropyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~4~-Bis[4-(aminomethyl)phenyl]-5-fluoropyrimidine-2,4-diamine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of two aminomethylphenyl groups attached to a fluoropyrimidine core, making it a versatile molecule for various chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis[4-(aminomethyl)phenyl]-5-fluoropyrimidine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-(aminomethyl)aniline with 5-fluoropyrimidine-2,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~4~-Bis[4-(aminomethyl)phenyl]-5-fluoropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2,N~4~-Bis[4-(aminomethyl)phenyl]-5-fluoropyrimidine-2,4-dione, while reduction may produce N2,N~4~-Bis[4-(aminomethyl)phenyl]-5-fluoropyrimidine-2,4-diamine derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
N~2~,N~4~-Bis[4-(aminomethyl)phenyl]-5-fluoropyrimidine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N2,N~4~-Bis[4-(aminomethyl)phenyl]-5-fluoropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to nucleic acids, such as DNA and RNA, and can stabilize G-quadruplex structures, which are non-canonical nucleic acid structures found in specific G-rich sequences. This binding can interfere with the replication and transcription processes, leading to potential anticancer effects.
Comparación Con Compuestos Similares
N~2~,N~4~-Bis[4-(aminomethyl)phenyl]-5-fluoropyrimidine-2,4-diamine can be compared with other similar compounds, such as:
N~2~,N~4~-Bis[4-(aminomethyl)phenyl]pyrimidine-2,4-diamine: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
N~2~,N~4~-Bis[4-(aminomethyl)phenyl]quinazoline-2,4-diamine:
The uniqueness of N2,N~4~-Bis[4-(aminomethyl)phenyl]-5-fluoropyrimidine-2,4-diamine lies in its fluoropyrimidine core, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
844434-91-9 |
|---|---|
Fórmula molecular |
C18H19FN6 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-N,4-N-bis[4-(aminomethyl)phenyl]-5-fluoropyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H19FN6/c19-16-11-22-18(24-15-7-3-13(10-21)4-8-15)25-17(16)23-14-5-1-12(9-20)2-6-14/h1-8,11H,9-10,20-21H2,(H2,22,23,24,25) |
Clave InChI |
HGIDRWVZIURIIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



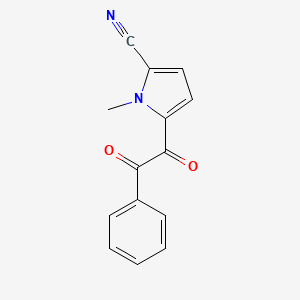
![N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B14201523.png)



![N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide](/img/structure/B14201554.png)
![2-Dodecyl-5-[4-(5-octylthiophen-2-YL)phenyl]thiophene](/img/structure/B14201560.png)
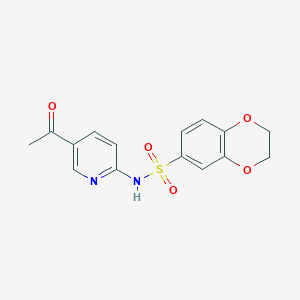
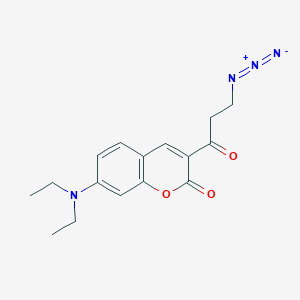
![5-Chloro-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14201568.png)
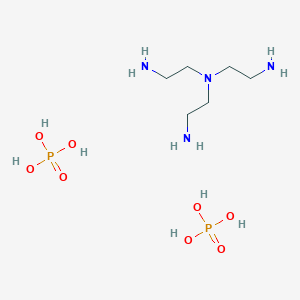
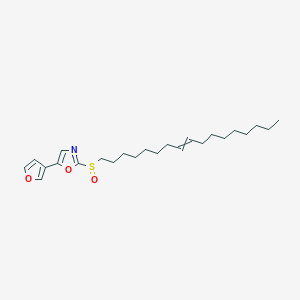
![N-(4-Hydroxyphenyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201577.png)
